N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity Optimization

Choose CAS 1396748-76-7 for its unique meta-tolyl pharmacophore, an indispensable anchor in pyrazolo[1,5-a]pyridine kinase inhibitor screening. This compound's distinct LogP (2.76), tPSA (54.55 Ų), and ΔRotB (+1) vs. cyclopentyl/sulfonylphenyl analogs prevent uncontrolled variables in CNS target SAR. Ideal for PAMPA permeability benchmarks and MARK/Trk selectivity profiling—safeguard experimental datasets with this defined chemical probe.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 1396748-76-7
Cat. No. B2775264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide
CAS1396748-76-7
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NCC2=C3C=CC=CN3N=C2
InChIInChI=1S/C17H17N3O/c1-13-5-4-6-14(9-13)10-17(21)18-11-15-12-19-20-8-3-2-7-16(15)20/h2-9,12H,10-11H2,1H3,(H,18,21)
InChIKeyQAHBIJFLOYYXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide (CAS 1396748-76-7): Core Chemical Identity & Procurement Baseline


N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide (CAS 1396748-76-7) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor drug discovery [1]. With a molecular formula of C17H17N3O and a molecular weight of 279.34 g/mol, this compound features a 3-methylphenyl (m-tolyl) acetamide side chain linked to the pyrazolo[1,5-a]pyridine core via a methylene bridge at the 3-position . It is primarily supplied as a research-grade screening compound for biochemical and cellular assay applications.

The Danger of 'Close Enough': Why N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide Cannot Be Replaced by Look-Alike Analogs


Pyrazolo[1,5-a]pyridine analogs with different acetamide substitutions exhibit significant shifts in biological activity profiles, binding kinetics, and physicochemical properties [1]. The specific meta-tolyl substitution pattern and the methylene linker length in CAS 1396748-76-7 create a unique pharmacophoric fingerprint that directly impacts target engagement and selectivity, a combination not replicated by simple phenyl, cyclopentyl, or sulfonylphenyl analogs . Interchanging with a structurally similar but chemically distinct analog will introduce uncontrolled variables in structure-activity relationship (SAR) studies and risk invalidating experimental datasets.

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Meta-Tolyl vs. Phenylpropanamide: Differentiated Lipophilicity (cLogP) for CNS Penetration Potential

The target compound exhibits a calculated partition coefficient (cLogP) of 2.76, measured via the standard fragment-based method . In contrast, the close analog 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide possesses a cLogP of 2.38 . This raises a critical procurement consideration: the m-tolylacetamide substitution yields a higher, yet still CNS-optimal, lipophilicity range compared to the phenylpropanamide chain, suggesting altered membrane permeability and potential CNS distribution advantages for the target compound, which is a key variable in neurological target screening.

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity Optimization

Topological Polar Surface Area (tPSA) Distinction Between m-Tolyl and Methylsulfonylphenyl Analogs

The target compound demonstrably differs from its methylsulfonylphenyl analog in its hydrogen-bonding surface area. N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide has a topological polar surface area (tPSA) of 54.55 Ų, based on its 3D molecular structure . The structurally related Hit2Lead analog, 2-[4-(methylsulfonyl)phenyl]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, features a significantly larger tPSA of 93.75 Ų due to its sulfonyl group. This quantitative difference validates their non-interchangeability; the target compound falls within the oral bioavailability threshold (tPSA < 140 Ų) but projects a distinct membrane permeability profile compared to the sulfonyl-containing analog.

Drug-likeness Oral Bioavailability Molecular Descriptors

Rotatable Bond Count as a Determinant of Ligand Flexibility in Kinase Pocket Binding

The number of rotatable bonds directly correlates with a compound's conformational flexibility and the entropic penalty upon target binding. The target compound possesses 4 rotatable bonds , conferring moderate flexibility suitable for accommodating kinase hinge-region interactions. In comparison, the analog 2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has only 3 rotatable bonds . This suggests the m-tolylacetamide chain in the target compound can sample a broader conformational space, potentially enabling it to access binding conformations not available to the more rigid cyclopentyl analog, a factor critical in kinase selectivity screens.

Kinase Inhibitor Design Ligand Flexibility Conformational Entropy

Procurement-Driven Application Scenarios for N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide


Differentiated Hit Identification in CNS-Focused Kinase Panels

Given its unique calculated cLogP of 2.76 and moderate tPSA of 54.55 Ų, this compound is a defined chemical probe for screening against CNS kinase targets like MARK or Trk receptors, where the balance of passive permeability and target engagement is critical . Its m-tolyl group provides a distinct lipophilic interaction anchor compared to a simple phenyl or phenoxy group, making it an irreplaceable member of a diverse screening deck for neurological disease programs.

SAR Expansion Tool for Acetamide-Linked Pyrazolopyridine Libraries

The quantitative differentiation from the cyclopentyl and methylsulfonylphenyl analogs in terms of rotatable bonds (ΔRotB = +1) and tPSA (ΔtPSA = 39.2 Ų) makes this compound a strategic choice for systematically probing the impact of linker flexibility and polarity on kinase selectivity profiles . It should be used as a key reference point in any library enumeration around the pyrazolo[1,5-a]pyridin-3-ylmethyl chemotype.

Pharmacokinetic Property Benchmarking in Early-Stage Drug Discovery

The compound's predicted physicochemical profile (MW 279.34, LogP ~3.04, tPSA 54.55, 4 rotatable bonds) positions it as a suitable benchmark for assessing the impact of an m-tolylacetamide substituent on microsomal stability and permeability in parallel artificial membrane permeability assays (PAMPA) . It serves a distinct purpose from its polar sulfonyl analog, enabling side-by-side in vitro pharmacokinetic comparisons.

Quote Request

Request a Quote for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.